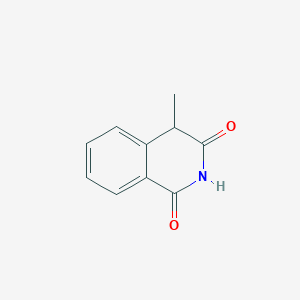

4-Methylisoquinoline-1,3(2H,4H)-dione

Descripción

4-Methylisoquinoline-1,3(2H,4H)-dione is a heterocyclic organic compound characterized by a fused bicyclic structure with a 1,3-dione moiety and a methyl group at the 4-position. Its molecular formula is C₁₀H₉NO₂ (calculated based on the parent scaffold in and methyl substitution). The compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting enzymes and receptors. Its structural rigidity and electron-deficient aromatic system make it a versatile scaffold for drug discovery, enabling interactions with biological targets through hydrogen bonding and π-π stacking .

Propiedades

IUPAC Name |

4-methyl-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-7-4-2-3-5-8(7)10(13)11-9(6)12/h2-6H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDGIJFKHZEBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Classical Synthetic Routes

The predominant synthetic approach to 4-Methylisoquinoline-1,3(2H,4H)-dione involves cyclization reactions starting from suitably substituted precursors.

- Cyclization of 4-Methylphthalic Anhydride with Ammonia or Primary Amines :

This method is widely reported and involves reacting 4-methylphthalic anhydride with ammonia or primary amines under acidic catalysis (e.g., sulfuric acid or phosphoric acid) at elevated temperatures. The process leads to ring closure forming the isoquinolinedione core with a methyl substituent at the 4-position.- Reaction conditions typically include heating under reflux with acid catalysts to promote cyclization.

- Purification is achieved via crystallization or chromatography to isolate the pure product.

- Industrial adaptations use continuous flow reactors for improved yield and purity control.

This method is summarized in the following table:

| Step | Reactants | Catalyst | Conditions | Outcome |

|---|---|---|---|---|

| 1 | 4-Methylphthalic anhydride + NH3 | H2SO4 or H3PO4 | Elevated temperature | Cyclization to isoquinolinedione ring |

| 2 | Purification | - | Crystallization or chromatography | Pure this compound |

This classical route is favored for its straightforwardness and scalability in industrial settings.

Cascade Reaction Methodology

A more recent and innovative approach involves cascade reactions that assemble the isoquinolinedione scaffold under mild conditions without the need for metal catalysts or organic solvents.

- Cascade Reaction of N-Alkyl-N-methacryloylbenzamide with Aryl Aldehydes :

This method utilizes an oxidative cross-coupling between the activated alkene moiety of N-alkyl-N-methacryloylbenzamide and the aldehyde functional group of aryl aldehydes. This is followed by a radical addition to the aromatic ring, culminating in the formation of isoquinoline-1,3(2H,4H)-dione derivatives, including methyl-substituted variants.- The reaction proceeds under mild, metal-free conditions.

- It offers good yields and operational simplicity.

- This method expands the scope of accessible derivatives by varying the aldehyde component.

This approach is detailed in the following schematic:

| Step | Reactants | Conditions | Notes |

|---|---|---|---|

| 1 | N-Alkyl-N-methacryloylbenzamide + Aryl aldehyde | Mild, metal-free, oxidative conditions | Cascade reaction forming isoquinolinedione core |

This method represents a modern synthetic strategy that emphasizes green chemistry principles.

Photochemical Functionalization via Diazo Precursors

Advanced functionalization of the isoquinolinedione scaffold can be achieved through photochemical methods involving diazo derivatives.

- Photochemical O–H Insertion Reactions of 4-Diazoisoquinoline-1,3(2H,4H)-diones :

4-Diazo derivatives of isoquinoline-1,3-dione serve as versatile intermediates for introducing diverse functional groups, including fluorinated moieties, under photochemical activation (typically blue LED irradiation).- The reaction proceeds efficiently in fluorinated alcohol solvents such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

- Yields vary with solvent concentration and irradiation time, with optimal yields (~80%) achieved under neat HFIP conditions and 2 hours of blue LED exposure.

- This method allows mild and selective functionalization without transition metal catalysts.

The optimization of reaction conditions and yields is summarized in the following table:

| Entry | HFIP/EtOAc Ratio | Concentration (M) | Time (h) | Yield (%) (NMR) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | 2:8 | 0.1 | 18 | 17 | - |

| 2 | 6:4 | 0.1 | 18 | 45 | - |

| 3 | 1:0 (neat HFIP) | 0.1 | 18 | 60 | - |

| 4 | 1:0 (neat HFIP) | 0.05 | 18 | 57 | - |

| 5 | 1:0 (neat HFIP) | 0.2 | 18 | 53 | - |

| 6 | 1:0 (neat HFIP) | 0.4 | 18 | 46 | - |

| 7 | 1:0 (neat HFIP) | 0.1 | 2 | 80 | 67 |

- The highest isolated yield of 67% was obtained after 2 hours under blue LED irradiation in neat HFIP.

This photochemical approach enables the synthesis of fluorinated and other functionalized derivatives of this compound, expanding its chemical diversity and potential applications.

Industrial Production Considerations

In industrial contexts, the production of this compound is optimized for efficiency and purity:

Continuous Flow Reactors :

Utilized to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentration, enhancing yield and reproducibility.Catalyst Selection :

Acid catalysts like sulfuric or phosphoric acid are commonly employed to facilitate cyclization.Purification Techniques :

Crystallization and chromatographic methods are standard to isolate the target compound with high purity.

These process optimizations ensure scalability and cost-effectiveness in manufacturing.

Summary Table of Preparation Methods

| Preparation Method | Key Reactants/Intermediates | Conditions/Notes | Yield Range | Advantages |

|---|---|---|---|---|

| Cyclization of 4-Methylphthalic Anhydride | 4-Methylphthalic anhydride + NH3 or amines | Acid catalysis (H2SO4/H3PO4), elevated temp | Moderate to high | Established, scalable, industrially viable |

| Cascade Reaction | N-Alkyl-N-methacryloylbenzamide + aryl aldehydes | Mild, metal-free, oxidative conditions | Good | Green chemistry, mild, versatile |

| Photochemical Functionalization | 4-Diazoisoquinoline-1,3(2H,4H)-dione + HFIP | Blue LED irradiation, neat HFIP solvent | Up to 80% (NMR) | Mild, selective, introduces fluorinated groups |

Research Findings and Analysis

- The classical cyclization method remains the cornerstone for synthesizing this compound due to its straightforwardness and adaptability to industrial scale.

- The cascade reaction approach offers a novel synthetic pathway that avoids heavy metals and harsh conditions, aligning with sustainable chemistry goals.

- Photochemical methods employing diazo precursors provide access to functionalized derivatives with potential enhanced biological activity, demonstrating the compound’s synthetic flexibility.

- Reaction yields and efficiencies vary depending on solvent systems, catalyst presence, and reaction conditions, underscoring the importance of optimization in each method.

- The methyl substituent at the 4-position influences reactivity and facilitates selective functionalization, as seen in photochemical studies.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the isoquinolinedione to its corresponding dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the isoquinolinedione ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroisoquinolinediones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methylisoquinoline-1,3(2H,4H)-dione has been recognized for its potential as a building block in drug development. Its derivatives have shown promise in various biological activities, including:

- Anticancer Activity : Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, novel thiazolidine-2,4-dione derivatives synthesized from this compound have been evaluated for their cytotoxic properties, demonstrating significant activity against specific cancer types .

- Antimicrobial Properties : Isoquinolinediones have been studied for their antimicrobial effects. The structural features of this compound may enhance its interaction with microbial targets .

- Neuroprotective Effects : Some studies suggest that isoquinolinediones can exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile precursor in organic synthesis. Its unique reactivity allows it to participate in various chemical transformations:

- Synthesis of Isoquinoline Derivatives : this compound can be utilized in the synthesis of isoquinoline derivatives through oxidative coupling reactions. For example, methods employing Dess–Martin periodinane have been developed to synthesize isoquinoline-1,3-dione derivatives efficiently .

- Photochemical Reactions : The compound has been involved in photochemical studies where it acts as a substrate for light-induced reactions. These reactions can lead to the formation of complex molecular architectures .

Structural Comparisons and Unique Characteristics

The structural uniqueness of this compound compared to other isoquinolinediones is significant:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,3-Isoquinolinedione | Lacks the methyl group at the 4-position | Different reactivity and biological properties |

| 4-Chloro-1,3(2H,4H)-isoquinolinedione | Contains a chlorine atom instead of methyl | Alters chemical behavior compared to 4-Methylisoquinoline |

| 4-Phenyl-1,3(2H,4H)-isoquinolinedione | Presence of a phenyl group | Significantly changes properties compared to methyl substitution |

The methyl substitution at the 4-position enhances both the stability and biological activity of this compound compared to its analogs .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Cytotoxicity Testing : A study demonstrated that synthesized derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions could enhance efficacy .

- Antimicrobial Activity Assessment : Another research project focused on evaluating the antimicrobial properties of several derivatives derived from this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria .

Mecanismo De Acción

The mechanism of action of 4-Methylisoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Variations

The biological and chemical properties of isoquinoline-1,3-dione derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 4-Methylisoquinoline-1,3(2H,4H)-dione and its structural analogs:

Key Findings

- CDK4 Inhibition: Aminomethylene-substituted derivatives (e.g., Compounds 61–63) exhibit superior CDK4 inhibition (IC₅₀ = 2–27 nM) compared to alkylated variants like 4,4-dimethyl derivatives, highlighting the importance of hydrogen-bonding substituents .

- Synthetic Efficiency: Enantioselective amination of 4-alkylisoquinoline-1,3-diones achieves >99% yield and ee under mild conditions, demonstrating compatibility with methyl groups at C4 .

- Biological Versatility : Hydroxy and methoxy substitutions (e.g., 2-hydroxy, 7-methoxy) expand applications to antiviral and enzyme inhibition, though 4-methyl derivatives are primarily intermediates .

Antiplatelet Activity

4,4-Dimethylisoquinoline-1,3-dione derivatives act as α₂B receptor antagonists, showing promise in novel antiplatelet therapies. For example, Compound 8 (4,4-dimethyl-2-(2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl)isoquinoline-1,3-dione) was synthesized via alkylation and piperazine coupling, though specific IC₅₀ values remain undisclosed .

Antiviral Potential

Enzyme Inhibition

2-Hydroxyisoquinoline-1,3-dione inhibits metalloenzymes critical for viral replication, suggesting that electron-withdrawing groups at C2 enhance target binding .

Actividad Biológica

4-Methylisoquinoline-1,3(2H,4H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of isoquinoline characterized by a methyl group at the 4-position and two carbonyl groups at the 1 and 3 positions. Its molecular formula is C_10H_9N_O_2. The unique structural features contribute to its biological activity, particularly in enzyme inhibition and anticancer properties.

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4, which plays a crucial role in cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- DNA Interaction : Research indicates that isoquinoline derivatives can interact with DNA and inhibit DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2), potentially enhancing their cytotoxic effects against cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Studies have demonstrated that modifications at specific positions on the isoquinoline core can significantly affect potency and selectivity:

Biological Activity Data

Recent studies have provided quantitative data on the biological activity of this compound and its derivatives:

Case Study 1: Antitumor Activity

A study investigated the antitumor efficacy of this compound derivatives in various cancer cell lines. The results indicated that specific substitutions enhanced cytotoxicity significantly compared to the parent compound. For instance, compounds with a hydroxyl group at the C-3 position exhibited IC50 values below 10 μM across multiple cancer types .

Case Study 2: TDP2 Inhibition

Another study focused on the inhibition of TDP2 by isoquinoline derivatives. The best-performing compound demonstrated an IC50 value of 4.8 μM, suggesting that modifications to the isoquinoline core can yield potent inhibitors that may serve as therapeutic agents in cancer treatment .

Q & A

Q. Critical Factors :

- Temperature : Reflux conditions (e.g., 80–110°C) enhance radical reactions, while ambient temperatures are used for enantioselective steps .

- Solvent : Polar aprotic solvents (e.g., DMF) improve alkylation efficiency, whereas non-polar solvents stabilize radical intermediates .

How does the methyl substituent at the 4-position influence the compound’s chemical reactivity and biological activity compared to other alkyl/aryl derivatives?

Basic Research Focus

The methyl group at the 4-position confers distinct steric and electronic effects:

- Reactivity : Methyl substituents reduce steric hindrance compared to bulkier groups (e.g., ethyl or allyl), facilitating nucleophilic attacks at the carbonyl groups. This contrasts with nitro- or fluoro-substituted derivatives, where electron-withdrawing groups enhance electrophilicity .

- Biological Activity : Methyl derivatives exhibit moderate enzyme inhibition (e.g., IC₅₀ ~10 µM for caspase-3) compared to chloro- or nitro-substituted analogs, which show stronger binding to kinases and integrases due to enhanced electron-deficient character .

Q. Structural Comparison Table :

| Substituent (Position) | Reactivity Trend | Bioactivity (Example Targets) |

|---|---|---|

| Methyl (4-) | Moderate | Caspase-3, BRPF1 bromodomains |

| Chloro (5-) | High | HIV-1 integrase, Topoisomerase |

| Nitro (2-aryl) | Very High | Kinases, Antimicrobial targets |

| Allyl (4,4-) | Low | Apoptosis pathways |

How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across studies?

Advanced Research Focus

Discrepancies often arise from variations in substituent effects, assay conditions, or target specificity. Methodological solutions include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methyl with methoxy or nitro groups) to isolate contributions to activity .

- Crystallographic Analysis : Resolve binding modes using X-ray diffraction (e.g., hydrogen-bonding patterns with caspase-3 active sites) to clarify mechanistic inconsistencies .

- Dose-Response Profiling : Validate activity across multiple cell lines or enzymatic assays to rule out off-target effects .

Q. Example Contradiction :

- A methyl derivative may show weak anticancer activity in one study but potent antiplatelet effects in another. This divergence likely reflects differences in target engagement (e.g., caspase-3 vs. P2Y12 receptors) .

What experimental strategies optimize enantioselective synthesis of this compound derivatives for chiral drug discovery?

Advanced Research Focus

Key strategies include:

- Catalyst Design : Use chiral phosphoric acids or thiourea catalysts to induce asymmetry during amination or alkylation steps .

- Solvent Engineering : Employ toluene or dichloromethane to stabilize transition states and enhance enantioselectivity.

- Gram-Scale Validation : Confirm scalability and reproducibility under inert atmospheres (e.g., N₂) to prevent racemization .

Case Study :

Enantioselective amination of 4-methyl derivatives achieved 99% ee using a 1 mol% chiral catalyst, demonstrating feasibility for large-scale synthesis of enantiopure leads .

How should researchers design experiments to elucidate the mechanism of enzyme inhibition by this compound derivatives?

Advanced Research Focus

Proposed workflow:

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for targets like BRPF1 bromodomains .

Kinetic Studies : Measure IC₅₀ shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

Mutagenesis : Engineer enzyme variants (e.g., caspase-3 S1 pocket mutations) to identify critical binding residues .

Cellular Validation : Confirm target engagement in live cells using fluorescent probes (e.g., FRET-based caspase sensors) .

Data Interpretation :

Contradictory inhibition profiles (e.g., varying potency across isoforms) may arise from differential hydrogen-bonding interactions, as seen in crystallographic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.